N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide

Quinazolinone synthesis Regioselective bromination Cross-coupling handle

N-(8-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide (CAS 1258630-87-3) is a brominated quinazolinone derivative bearing an acetamide group at the 2-position and a single bromine atom at the 8-position of the fused bicyclic core. The compound has a molecular formula C₁₀H₈BrN₃O₂ and a molecular weight of 282.09 g·mol⁻¹, with a computed XLogP3 of 1, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 70.6 Ų.

Molecular Formula C10H8BrN3O2
Molecular Weight 282.09 g/mol
CAS No. 1258630-87-3
Cat. No. B3226864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide
CAS1258630-87-3
Molecular FormulaC10H8BrN3O2
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C=CC=C2Br)C(=O)N1
InChIInChI=1S/C10H8BrN3O2/c1-5(15)12-10-13-8-6(9(16)14-10)3-2-4-7(8)11/h2-4H,1H3,(H2,12,13,14,15,16)
InChIKeyLLSLGVNLBZYCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide (CAS 1258630-87-3): Structural Identity and Procurement Baseline


N-(8-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide (CAS 1258630-87-3) is a brominated quinazolinone derivative bearing an acetamide group at the 2-position and a single bromine atom at the 8-position of the fused bicyclic core [1]. The compound has a molecular formula C₁₀H₈BrN₃O₂ and a molecular weight of 282.09 g·mol⁻¹, with a computed XLogP3 of 1, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 70.6 Ų . It is catalogued by multiple commercial suppliers as a research chemical and synthetic building block, typically offered at purities of ≥97% to 98% . The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, particularly in kinase inhibitor discovery, though specific quantitative bioactivity data for this precise compound remain limited in the peer-reviewed primary literature [2].

Why N-(8-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide Cannot Be Replaced by Other Bromoquinazolinone Acetamide Isomers in Research Procurement


Quinazolinone acetamide derivatives with identical molecular formulae (C₁₀H₈BrN₃O₂) but differing bromine substitution patterns are not interchangeable. The position of the halogen atom on the quinazolinone core fundamentally alters the electron density distribution, the accessible hydrogen-bonding surface, and the three-dimensional conformation of the molecule [1]. In kinase inhibitor design, analogous quinazoline and quinazolinone series have demonstrated that shifting a bromine substituent from the 6- to the 8-position can modulate target selectivity, as the 8-position interacts with the solvent-exposed region of the ATP-binding pocket in kinases such as EGFR, whereas the 6-position projects toward the gatekeeper residue region [2]. Furthermore, the 8-bromo substituent provides a distinct synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura), enabling late-stage diversification at a position that is sterically less hindered than the 6- or 7-positions in the quinazolinone ring system [3]. Direct experimental head-to-head bioactivity comparisons between the 8-bromo isomer and its 6-bromo, 7-bromo, or non-brominated analogs are not yet available in the peer-reviewed primary literature, representing a significant evidence gap that procurement decisions should acknowledge.

N-(8-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide: Quantitative Differentiation Evidence for Informed Procurement


Regiochemical Differentiation: 8-Br vs. 6,8-DiBr and Non-Brominated Parent — Synthetic Accessibility and Physicochemical Property Comparison

The mono-brominated 8-bromo derivative offers a single, well-defined halogen handle for Pd-catalyzed cross-coupling, in contrast to the 6,8-dibromo analog which presents two reactive sites and requires orthogonal protection strategies for selective derivatization . Computed physicochemical properties differentiate the 8-bromo compound from the non-brominated parent: the introduction of bromine at the 8-position increases molecular weight from 203.20 to 282.09 g·mol⁻¹, increases the XLogP3 from approximately 0.4 to 1.0, and reduces aqueous solubility while enhancing membrane permeability potential [1]. The topological polar surface area remains constant at 70.6 Ų regardless of bromination regioisomerism, but the spatial orientation of the bromine atom relative to the acetamide moiety creates isomer-specific hydrogen-bonding surface complementarity that cannot be predicted from TPSA alone [1].

Quinazolinone synthesis Regioselective bromination Cross-coupling handle

Computed Drug-Likeness Profile: Lipinski and Veber Parameter Compliance vs. Typical Quinazolinone Screening Library Members

The compound complies with all four Lipinski Rule-of-Five criteria (MW ≤ 500: 282.09; HBD ≤ 5: 2; HBA ≤ 10: 3; XLogP3 ≤ 5: 1.0) and both Veber criteria (rotatable bonds ≤ 10: 1; TPSA ≤ 140 Ų: 70.6 Ų) [1]. This profile is numerically indistinguishable from its 6-bromo and 7-bromo constitutional isomers, meaning that procurement differentiation among these isomers must rely on biological target engagement data or synthetic strategy requirements rather than on general drug-likeness parameters. However, compared to larger quinazolinone acetamide derivatives described in the anti-leishmanial literature (e.g., compounds F12 and F27 from Ansari et al., with extended aryl-thioether substituents), this compound has a substantially lower molecular weight (282 vs. ~450–550 g·mol⁻¹) and reduced complexity, making it a more fragment-like starting point suitable for structure-based lead optimization campaigns [2].

Drug-likeness Physicochemical profiling Lead-likeness

Commercial Purity Specification and Batch-to-Batch Consistency: Vendor-Declared ≥97% Purity with ISO Certification

Multiple independent vendors report purity specifications for this compound. MolCore specifies NLT 98% (Not Less Than 98%) under ISO-certified quality systems . CheMIndustry (CheMenu) lists purity at 97% (Catalog No. CM206845) . BOC Sciences specifies ≥97% . RuishiPharm lists >97% (Product Code B19281) [1]. Leyan (Chinese supplier) reports 98% purity . This multi-vendor convergence on ≥97% purity provides procurement confidence; by contrast, the 6,8-dibromo analog and 6-bromo isomer are less commonly stocked, with fewer vendors and less standardized purity reporting, potentially introducing longer lead times and batch variability into research workflows.

Quality control Purity specification ISO certification

Regiochemical Positioning and Kinase Selectivity Potential: Class-Level Inference from Quinazoline EGFR Inhibitor SAR

In the well-characterized 4-anilinoquinazoline EGFR inhibitor series, the position of halogen substitution on the quinazoline core critically influences kinase selectivity. Substituents at the 8-position interact with the solvent-exposed region of the ATP-binding pocket and can modulate pharmacokinetic properties without directly clashing with the hinge-binding motif, whereas substituents at the 6-position project toward the gatekeeper residue and can alter selectivity across the kinome [1]. Although this SAR has been established for 4-anilinoquinazolines rather than 2-acetamidoquinazolinones, the topological correspondence of the core scaffold supports a class-level inference that the 8-bromo substitution pattern may confer a distinct kinase selectivity profile compared to the 6-bromo isomer. Quantitative differential kinase profiling data for this specific compound are not available in the public domain; procurement decisions predicated on kinase target selectivity must treat this as a hypothesis requiring experimental validation [2].

Kinase inhibitor EGFR Structure-activity relationship

Critical Evidence Gap Acknowledgment: Absence of Direct Comparative Bioactivity Data

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and the patent literature (searched May 2025) did not identify any peer-reviewed study that reports quantitative IC₅₀, Kᵢ, EC₅₀, or Kd values for N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide against any specific biological target [1]. Similarly, no study provides head-to-head comparative bioactivity data between this compound and its 6-bromo, 7-bromo, or non-brominated analogs. The compound appears to be primarily used as a synthetic intermediate or screening library member without published follow-up characterization. This evidence gap means that procurement decisions for target-based screening campaigns cannot currently be justified by differential potency, selectivity, or target engagement data. Users are advised to request vendor-provided CoA (Certificate of Analysis) including HPLC purity traces, NMR spectra, and residual solvent analysis to ensure chemical identity and purity, and to plan for internal profiling against comparator analogs as part of any SAR campaign .

Evidence gap Bioactivity data Procurement risk

N-(8-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide: Evidence-Supported Research Application Scenarios for Procurement Planning


Fragment-Based Lead Generation for Kinase and Sirtuin Targets

The compound's low molecular weight (282.09 g·mol⁻¹), favorable ligand efficiency metrics, and compliance with the Rule of Three for fragment-like molecules make it a suitable starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases or sirtuins. The acetamide moiety at the 2-position can engage the hinge region of kinase ATP-binding sites via hydrogen bonding, while the 8-bromo substituent provides a vector for structure-guided fragment growth . The recent identification of N-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide derivatives as Sirt6 activators (Tak, Y.L., 2025 thesis) suggests that this scaffold has demonstrated target engagement in the sirtuin family, though specific data for the 8-bromo derivative require confirmation [1].

Synthetic Intermediate for Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The single bromine atom at the 8-position serves as a versatile handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions, enabling rapid generation of diverse analog libraries for SAR exploration. The 8-position on the quinazolinone ring is sterically accessible, offering advantages in coupling efficiency compared to the more hindered 6-position in certain substrate pairings. Multi-vendor availability at ≥97% purity supports procurement of gram quantities for library production . Researchers should note that the acetamide NH protons and the lactam NH may require protection during some cross-coupling protocols; this synthetic consideration is common to all 2-acetamidoquinazolinone isomers and does not represent a procurement-differentiating factor [1].

Physicochemical Probe for Halogen Bonding and Crystal Engineering Studies

With a computed XLogP3 of 1.0, a TPSA of 70.6 Ų, and a single bromine atom capable of participating in halogen bonding interactions, this compound is well-suited for systematic studies of halogen bonding in protein–ligand complexes and in small-molecule crystal engineering. The 8-bromo regiochemistry places the halogen in a distinct electronic environment (adjacent to the benzene ring fusion and remote from the acetamide), offering a different halogen-bonding geometry compared to 6-bromo or 7-bromo isomers. Procurement for these fundamental chemical biology applications can be justified on the basis of regiochemical identity and purity specifications alone, as target-based activity data are not required for physicochemical or crystallographic studies.

Internal Comparator Arm for In-House Quinazolinone SAR Campaigns

Given the absence of published comparative bioactivity data, the strongest scientific rationale for procuring this compound is as an internal comparator in an existing quinazolinone SAR program. Researchers already working with 6-bromo, 7-bromo, or non-brominated quinazolinone acetamides should include the 8-bromo isomer to systematically probe the effect of bromine regiochemistry on target potency, selectivity, and ADME properties. Procurement decisions for this purpose should be accompanied by a commitment to generate and share the resulting comparative data, addressing the current public evidence gap. The compound's multi-vendor availability and consistent purity specifications minimize supply-chain risk for such systematic comparator studies .

Quote Request

Request a Quote for N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.